1-methanesulfonyl-10H-phenothiazine
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Overview
Description
1-Methylsulfonyl-10H-phenothiazine is an organic compound with the molecular weight of 277.37 . It is a derivative of phenothiazine , which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .
Synthesis Analysis
The synthesis of 10H-phenothiazines and their derivatives has attracted tremendous interest due to their potential applications in various fields . The 10H-phenothiazines are prepared using Smiles rearrangement . The sulfone derivatives, such as 1-methylsulfonyl-10H-phenothiazine, are synthesized by oxidation of 10H-phenothiazines using 30% hydrogen peroxide in glacial acetic acid .Molecular Structure Analysis
The InChI code for 1-methylsulfonyl-10H-phenothiazine is1S/C13H11NO2S2/c1-18(15,16)12-8-4-7-11-13(12)14-9-5-2-3-6-10(9)17-11/h2-8,14H,1H3
. This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule . Chemical Reactions Analysis
The chemical reactions involving 10H-phenothiazines are quite diverse. For instance, the sulfone derivatives are synthesized by oxidation of 10H-phenothiazines . The ribofuranosides are prepared by treatment of the phenothiazines with β-D-ribofuranosyl-1-acetate-2,3,5-tribenzoate .Scientific Research Applications
Synthesis Approaches
1-Methylsulfonyl-10H-phenothiazine derivatives are synthesized through various chemical reactions, highlighting the versatility of phenothiazine as a scaffold for generating bioactive compounds. For instance, fluorinated 10H-phenothiazines are prepared via Smiles rearrangement of substituted 2-foramido-2´-nitrodiphenylsulfide, obtained by reacting 2-amino-3-fluorobenzenethiol with o-halonitrobenzenes, followed by formylation. The sulfone derivatives of 10H-phenothiazines are synthesized by oxidizing 10H-phenothiazines with hydrogen peroxide in glacial acetic acid. These methods underline the chemical diversity achievable with the phenothiazine core structure (Dixit et al., 2008).
Antimicrobial Properties
Phenothiazine derivatives, including those of 1-methylsulfonyl-10H-phenothiazine, exhibit significant antimicrobial activity. The synthesized compounds have been tested against a range of microbial species, demonstrating their potential as antimicrobial agents. This bioactivity is an essential aspect of the scientific research applications of these compounds, offering a pathway for the development of new antimicrobial drugs (Dixit et al., 2007).
Antibacterial Activity
Specific phenothiazine-3-sulfonate derivatives have been synthesized and shown to possess notable antibacterial activity. The process involves the reaction of potassium 1-amino-10,10a-dihydro-4aH-phenothiazine-3-sulfonate with various aldehydes and amines, leading to compounds that display significant activity against bacterial pathogens. This finding indicates the potential of 1-methylsulfonyl-10H-phenothiazine derivatives in contributing to the development of new antibacterial agents (Vasudha et al., 2016).
Mechanism of Action
Target of Action
1-Methylsulfonyl-10H-phenothiazine, also known as 1-methanesulfonyl-10H-phenothiazine, is a phenothiazine derivative . Phenothiazines are known to have a wide range of targets, including dopamine D2 receptors, histamine H1 receptors, and various adrenergic and cholinergic receptors . .
Mode of Action
Phenothiazines, in general, are known to act as antagonists at various receptor sites, blocking the action of neurotransmitters and thus altering the transmission of nerve impulses . This can lead to a variety of effects depending on the specific receptors involved.
Biochemical Pathways
Phenothiazines are known to interfere with various neurotransmitter systems, potentially affecting a wide range of biochemical pathways .
Result of Action
Phenothiazines are known to have a wide range of effects due to their interaction with various neurotransmitter systems .
Safety and Hazards
The safety data sheet for phenothiazine indicates that it is harmful if swallowed and may cause an allergic skin reaction . It may also cause damage to organs through prolonged or repeated exposure . Therefore, it is recommended to handle this compound with care, using protective gloves and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Phenothiazine and its derivatives have provided a versatile platform for developing materials with a wide range of applications . They have been extensively employed as antitumor, antibacterial, antitubercular, antiviral, antifungal, and anticancer agents . Therefore, the future directions for 1-methylsulfonyl-10H-phenothiazine could involve further exploration of its potential applications in these areas.
Biochemical Analysis
Biochemical Properties
Phenothiazines, a group of compounds to which 1-methylsulfonyl-10H-phenothiazine belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some phenothiazine derivatives have been shown to have antiproliferative activity against cancer cells
Molecular Mechanism
Phenothiazines are known to have diverse mechanisms of action, including inhibition of D2 dopamine receptors
Metabolic Pathways
Phenothiazines are known to undergo various metabolic reactions, including S-oxidation, aromatic hydroxylation, and N-dealkylation
Properties
IUPAC Name |
1-methylsulfonyl-10H-phenothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S2/c1-18(15,16)12-8-4-7-11-13(12)14-9-5-2-3-6-10(9)17-11/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHOKEKRQVMPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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